Sulfanilic acid

Descripción

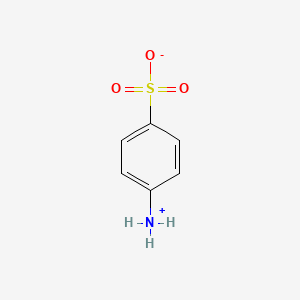

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-aminobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBSAKJJOYLTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S, NH2C6H4SO3H | |

| Record name | SULFANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sulfanilic Acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfanilic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

129674-17-5, Array | |

| Record name | 4-Aminobenzenesulfonic acid homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129674-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6024464 | |

| Record name | 4-Aminobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-aminobenzene sulfonic acid appears as white powder with faint purple tinge. Grayish-white flat crystals. Becomes anhydrous at around 212 °F. Low toxicity (used medicinally)., Dry Powder, Greyish-white solid; [Hawley] White to grey solid; [ICSC] Light grey fine crystals and fragments; [MSDSonline], WHITE POWDER OR WHITE-TO-GREY CRYSTALS. | |

| Record name | 4-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfanilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7246 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in ethanol and ether, Soluble in fuming hydrochloric acid, Slowly sol in water: about 1% at 20 °C, about 1.45% at 30 °C, about 1.94% at 40 °C, In water, 10.68 g/L at 20 °C; 14.68 g/L at 30 °C, Solubility in water: poor | |

| Record name | 4-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.485 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.485 at 25 °C/4 °C, 1.49 g/cm³ | |

| Record name | 4-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000002 [mmHg] | |

| Record name | Sulfanilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7246 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Impurities: aniline, 2,4-disulfanilic acid, 2- and 3-aminobenzenesulfonic acid. | |

| Record name | SULFANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic plates or monoclinic from water | |

CAS No. |

121-57-3 | |

| Record name | 4-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfanilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFANILIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/434Z8C2635 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFANILIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes without melting at 550 °F (NTP, 1992), 288 °C decomposes without melting | |

| Record name | 4-AMINOBENZENE SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Mechanistic Studies

Conventional Synthesis Approaches

The traditional production of sulfanilic acid primarily relies on the sulfonation of aniline (B41778) using concentrated sulfuric acid, a process that has been refined over time to optimize yield and purity.

Sulfonation of Aniline with Concentrated Sulfuric Acid

The conventional synthesis of this compound involves the reaction between aniline and concentrated sulfuric acid. This process is an electrophilic aromatic substitution, although the mechanism is complex due to the basic nature of aniline. Initially, aniline reacts with sulfuric acid to form anilinium hydrogensulphate, an intermediate salt. fishersci.fiwikidata.orgwikidata.orgfishersci.bewikipedia.org This exothermic reaction leads to the formation of a paste that melts around 160°C. wikipedia.org

Upon further heating, this anilinium hydrogensulphate intermediate undergoes thermal decomposition and rearrangement. The process typically proceeds through a four-stage sequence:

Salification: Aniline reacts with sulfuric acid to form aniline hydrogen sulfate (B86663) at approximately 160°C. wikidata.org

Sulfonation: Heating the intermediate to 180°C produces phenylsulfamic acid. wikidata.org

Rearrangement: Further heating in the range of 180–200°C facilitates the formation of this compound hydrogen sulfate. wikidata.org

Hydrolysis: Dilution with water precipitates this compound as white crystals. wikidata.org

Despite aniline being an ortho- and para-directing group in electrophilic aromatic substitution, in a strongly acidic medium, it is protonated to form the anilinium ion (C₆H₅NH₃⁺). This anilinium ion is meta-directing due to its deactivating positive charge. However, the sulfonation of aniline predominantly yields the para-product, 4-aminobenzenesulfonic acid (this compound). This regioselectivity is attributed to the reversibility of the sulfonation reaction and thermodynamic control, where the para isomer is the most stable product at the high temperatures employed. fishersci.bewikipedia.org

Reaction Conditions and Optimization

Industrial protocols for the conventional synthesis of this compound typically involve heating aniline and sulfuric acid in a 1:1 molar ratio at temperatures around 200°C for an extended period, usually 4 to 6 hours. wikidata.org After the reaction, the crude product is neutralized with sodium carbonate, filtered, and then acidified to precipitate the desired this compound. wikidata.org The average yields for this conventional method are around 80%, with impurities commonly removed through recrystallization. wikidata.org

However, the conventional thermal synthesis method presents several disadvantages. It is characterized as an "energophage" (energy-consuming) and "chronophage" (time-consuming) process, requiring drastic experimental conditions and prolonged heating. wikipedia.orglabdisposable.com This high energy demand also leads to the emission of sulfur oxides, contributing to environmental pollution. wikidata.orgwikipedia.org

Table 1: Typical Reaction Conditions for Conventional this compound Synthesis

| Parameter | Condition | Reference |

| Molar Ratio (Aniline:H₂SO₄) | 1:1 | wikidata.org |

| Temperature | 180-200°C (up to 200°C) | wikidata.orgwikipedia.org |

| Reaction Time | 4-6 hours (over 4 hours) | wikidata.orgwikipedia.org |

| Yield | ~80% | wikidata.org |

| Major Drawbacks | High energy demand, sulfur oxide emissions | wikidata.orgwikipedia.org |

Green Chemistry Approaches in Synthesis

In response to the environmental and economic drawbacks of conventional methods, green chemistry approaches have been explored for this compound synthesis. These methodologies prioritize sustainability, aiming for reduced hazardous waste, lower energy consumption, and increased efficiency. wikipedia.orglabdisposable.comwikipedia.orgwikipedia.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a significant tool in green chemistry, offering a powerful alternative to traditional heating methods. This technique utilizes electromagnetic radiation to directly heat the reaction mixture through dielectric volumetric heating, leading to rapid and uniform temperature distribution. fishersci.bewikipedia.orgfishersci.be This direct energy transfer mechanism results in significantly faster reaction rates and often improved yields and purity compared to conventional thermal methods. fishersci.bewikipedia.orgfishersci.bewikipedia.org

Solvent-Free Protocols

A notable advancement in the green synthesis of this compound is the implementation of solvent-free microwave-assisted protocols. This approach directly aligns with green chemistry principles by eliminating the use of solvents, thereby reducing waste generation and simplifying purification processes. wikidata.orgwikipedia.orgwikipedia.orgnih.govwikidata.orgpravindyechem.net

In a typical solvent-free microwave synthesis, aniline and concentrated sulfuric acid are reacted without any additional solvent. For instance, one patented solid-phase method involves the salification of aniline and sulfuric acid at 120°C for 30 minutes, followed by baking the intermediate at 180°C for 2 hours to complete the sulfonation. wikidata.org The crude product is then pulverized, dissolved in hot water, and crystallized under vacuum, with microwave drying ensuring low moisture content. wikidata.org This method has been reported to achieve a 92% yield and reduce reaction time by 40% compared to conventional techniques. wikidata.org

Advantages in Reaction Time and Waste Minimization

Microwave-assisted synthesis offers substantial advantages over conventional methods, particularly in terms of reaction time and waste minimization. The reaction time for this compound synthesis can be drastically reduced from several hours (e.g., 4-5 hours) in conventional procedures to just a few minutes (e.g., 2-4 minutes) under microwave irradiation. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.bewikidata.org This significant shortening of reaction time also translates into considerable energy savings. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgfishersci.no

Beyond speed and energy efficiency, microwave-assisted, solvent-free protocols contribute significantly to waste minimization. By eliminating the need for solvents, they reduce or entirely remove the generation of hazardous waste and circumvent issues associated with solvent recycling and disposal. wikidata.orgwikipedia.orglabdisposable.comwikipedia.orgwikipedia.orgwikipedia.orgwikidata.org This results in a simplified experimental setup and easier working conditions, making the process more environmentally friendly. wikipedia.org Furthermore, microwave synthesis conducted under sealed vessel conditions eliminates the waste of water typically used for reflux heating in conventional setups. wikipedia.org

Table 2: Comparison of Conventional vs. Microwave-Assisted this compound Synthesis

| Feature | Conventional Synthesis | Microwave-Assisted Synthesis (Solvent-Free) | Reference |

| Reaction Time | 4-6 hours | 2-4 minutes | wikidata.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.bewikidata.org |

| Energy Consumption | High (energophage) | Significantly reduced | wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikidata.org |

| Waste Generation | Significant (sulfur oxides, solvent waste if used) | Minimized (solvent-free, less hazardous waste) | wikidata.orgwikipedia.orglabdisposable.comwikipedia.orgwikidata.org |

| Yield (typical) | ~80% | Up to 90-92% reported | wikidata.orgwikipedia.org |

| Environmental Impact | Less favorable | More environmentally friendly (green chemistry) | wikipedia.orglabdisposable.comwikipedia.org |

Synthesis of this compound Derivatives

Derivatization through N-acetylation and Esterification

This compound can undergo derivatization at its amino and sulfonic acid functionalities. N-acetylation and esterification are two fundamental reactions employed to modify its chemical properties and enable further synthetic pathways.

N-acetylation: The amino group of this compound can be acetylated to form N-acetylthis compound (4-(acetylamino)benzenesulfonic acid). This process typically involves the reaction of this compound with acetylating agents such as acetic anhydride (B1165640) or acetyl chloride ontosight.aigoogle.com. In some methods, this acetylation can be carried out in sulfuric acid as a solvent google.com. The acetylation step is crucial as it can protect the amino group, preventing unwanted side reactions, particularly in subsequent electrophilic aromatic substitution reactions like Friedel-Crafts alkylation researchgate.nettandfonline.com. For instance, potassium N-acetylsulfanilate has been synthesized with a reported yield of 94.5% njit.edu.

Esterification: Esterification of this compound derivatives, particularly N-acetylthis compound, can lead to the formation of sulfonate esters. For example, N-acetylthis compound can be esterified with alcohols such as 2-pentanol (B3026449) in the presence of a suitable catalyst ontosight.ai. The synthesis of this compound, N-acetyl-, 2-pentyl ester involves a multi-step process where this compound is first acetylated to N-acetylthis compound, followed by esterification with 2-pentanol ontosight.ai. Alcoholysis reactions involving this compound esters, such as the reaction of butyl sulfanilate with methyl alcohol, have been successfully performed under anhydrous conditions and pressure njit.edu. This compound itself can act as a sulfonic agent in esterification reactions, for instance, in the conversion of long-chain fatty acids into methyl esters, though its efficiency can vary compared to other sulfonic agents like sulfuric acid scientific.net.

Schiff Base Synthesis from this compound

Schiff bases, also known as imines or azomethines, are compounds characterized by a carbon-nitrogen double bond (C=N) and are typically formed by the condensation reaction between a primary amine and an aldehyde or ketone mediresonline.org. This compound, possessing a primary amino group, readily participates in such condensation reactions.

A common approach involves reacting 4-amino this compound with substituted benzaldehydes in an ethanolic solution under reflux conditions to yield the corresponding Schiff base compounds ekb.egekb.eg. The acidic proton of the sulfonic acid group within this compound can inherently facilitate this condensation, acting as an internal catalyst ekb.eg.

Proposed Mechanism for Schiff Base Formation: The general mechanism for acid-catalyzed Schiff base formation involves the protonation of the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. This is followed by a nucleophilic attack from the amino group of this compound. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the imine (Schiff base) mediresonline.orgresearchgate.net. A specific example includes the formation of a zwitterionic Schiff base from this compound and dimethylformamide, identified as 4-(dimethylaminomethyleneammonio)benzenesulfonate nih.gov.

Synthesis of 1,2,4-Triazine (B1199460) Derivatives

This compound serves as a precursor for the synthesis of various heterocyclic compounds, including 1,2,4-triazine derivatives, which are of interest due to their diverse biological activities ekb.egresearchgate.netchemmethod.com.

A series of substituted 1,2,4-triazines can be synthesized starting from 4-amino this compound. The initial step involves the condensation of 4-amino this compound with substituted benzaldehydes to form intermediate Schiff base compounds ekb.egekb.eg. These Schiff bases (acting as dienophiles) then participate in a Diels-Alder-like reaction with di-imine compounds (acting as dienes), which can be generated from reactants like O-methoxy benzaldehyde (B42025) and hydrazine (B178648) ekb.egekb.eg. The reaction is typically carried out by refluxing the mixture in a solvent such as benzene (B151609), leading to the cyclization and formation of the substituted 1,2,4-triazine derivatives ekb.egekb.egresearchgate.net. The presence of the this compound moiety in the final triazine compounds has been noted to contribute to their antibacterial activity, likely due to the sulfur content ekb.eg.

Synthesis of Bis(indolyl)methanes Catalyzed by this compound

Bis(indolyl)methanes (BIMs) are an important class of organic compounds with significant biological activities samipubco.comcivilica.com. This compound has emerged as an efficient and environmentally benign organocatalyst for their synthesis.

The synthesis of BIMs typically involves a three-component reaction between two equivalents of indole (B1671886) and one equivalent of various aromatic aldehydes samipubco.comajgreenchem.com. This compound, acting as a solid acidic catalyst, facilitates this electrophilic substitution reaction samipubco.comcivilica.comsamipubco.com. The reaction can be effectively conducted at ambient temperature using water/ethanol mixtures as solvents, offering advantages such as operational simplicity, short reaction times, high yields, and reduced toxicity samipubco.comsamipubco.com.

Proposed Mechanism: The catalytic role of this compound is believed to involve the activation of the aldehyde carbonyl group through protonation. This enhanced electrophilicity makes the aldehyde susceptible to nucleophilic attack by the indole molecule, forming an intermediate. This intermediate then undergoes a subsequent nucleophilic substitution reaction with another indole molecule, leading to the formation of the bis(indolyl)methane product with the elimination of a water molecule samipubco.com.

Another related catalyst, sulfonylbis(1,4-phenylene)bissulfamic acid (SPSA), has also been reported as a reusable heterogeneous catalyst for the synthesis of bis-indolyl methanes. This method utilizes solvent-free conditions at 110°C, achieving high yields within short reaction times (30–60 minutes) ajgreenchem.com.

Synthesis of this compound-Based Surfactants

This compound can be utilized as a building block for the synthesis of novel surfactants, which are amphiphilic molecules containing both hydrophilic and hydrophobic parts tandfonline.com. These surfactants find applications in various industries, including demulsification researchgate.nettandfonline.com.

A notable example is the synthesis of 2-amino-5-dodecylbenzenesulfonic acid (ADBSA), a difunctional this compound-based surfactant tandfonline.comresearchgate.netifpenergiesnouvelles.fr. The synthetic methodology typically involves a multi-step sequence:

Protection: The amino group of this compound (e.g., ortho-sulfanilic acid) is initially protected, often by N-acetylation with acetic anhydride. This step is crucial to prevent the amino group from interfering in subsequent reactions researchgate.nettandfonline.comresearchgate.net.

Friedel-Crafts Alkylation: The N-acetylated this compound derivative (acetanilide) then undergoes Friedel-Crafts alkylation with a long-chain alkyl halide, such as dodecyl bromide. This reaction is performed in the presence of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃), to introduce the hydrophobic dodecyl chain onto the aromatic ring researchgate.nettandfonline.comtandfonline.com.

Deprotection: Finally, the protecting amide group is removed, typically via acid hydrolysis (e.g., using hydrochloric acid), to regenerate the free amino group and yield the desired this compound-based surfactant, ADBSA researchgate.nettandfonline.comtandfonline.com.

This synthetic route has successfully yielded ADBSA with reported yields of approximately 85% researchgate.netifpenergiesnouvelles.fr. The resulting surfactant possesses two powerful hydrophilic sites (ammonium ion and sulfonic ion), contributing to its amphoteric nature and demulsification properties tandfonline.com.

Theoretical and Computational Studies of Sulfanilic Acid

Quantum Chemical Investigations (DFT Approach)

Quantum chemical investigations using DFT provide a comprehensive understanding of sulfanilic acid's behavior. These studies typically involve optimizing the molecular geometry, analyzing the distribution and energy levels of electrons, and predicting various spectroscopic and optical properties. The B3LYP functional, often combined with various basis sets such as 6-311++G(d,p) or cc-pVTZ, is a commonly employed method in these DFT studies researchgate.netnih.govresearchgate.netresearchgate.net.

Geometry optimization is a crucial initial step in DFT studies, aiming to find the most stable molecular conformation by minimizing the total energy of the system faccts.de. For this compound, DFT calculations have been used to determine precise bond lengths, bond angles, and dihedral angles. For instance, the molecular structure of 4-aminobenzenesulfonic acid (4AB) has been optimized using the B3LYP/cc-pVTZ basis set, confirming the formation of intermolecular hydrogen bonds, such as N1–H1···O1, through Mulliken atomic charge distribution analysis researchgate.net.

Studies have reported calculated bond lengths for S-C bonds around 1.767 Å (experimental 1.737 Å) and C-N bonds around 1.354 Å (experimental 1.357 Å). Carbon-carbon bond lengths in the phenyl ring typically fall within the range of 1.34 Å to 1.50 Å (experimental 1.35 Å to 1.50 Å), while N-H bond lengths are observed between 1.00 Å and 1.101 Å (experimental 0.835 Å to 0.862 Å) semanticscholar.org. These optimized structural parameters are vital for understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental for understanding a molecule's chemical reactivity, kinetic stability, and charge transfer interactions researchgate.netresearchgate.netresearchgate.netmalayajournal.orgajchem-a.com. The HOMO represents the electron-donating ability, while the LUMO signifies the electron-accepting capacity researchgate.netmalayajournal.orgajchem-a.com.

For this compound, FMO analysis has revealed a relatively low energy gap, which is indicative of its chemical activity and potential for charge transfer researchgate.netresearchgate.net. The energy gap between HOMO and LUMO is a critical parameter in quantum chemistry, with a smaller gap generally correlating with higher chemical reactivity and lower kinetic stability researchgate.netmalayajournal.orgajchem-a.com. Studies on this compound have reported energy gaps in the range of 4.03 eV to 4.29 eV, depending on the specific DFT approach and basis set used researchgate.netresearchgate.netresearchgate.net.

Table 1: Representative HOMO-LUMO Energy Gaps for this compound

| Study/Context | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

| Zwitterionic this compound (Periodic DFT) | - | - | 4.23, 4.24, 4.29 (lowest gaps) | researchgate.netnih.govresearchgate.net |

| 4-aminobenzenesulfonic acid (4AB) | - | - | Lower energy gap | researchgate.net |

| This compound (General) | - | - | 4.03 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the distribution of electron density and identifying potential reactive sites within a molecule researchgate.netsemanticscholar.orgresearchgate.netsapub.org. The MEP surface illustrates regions of electron richness (negative potential, typically colored red) and electron deficiency (positive potential, typically colored blue), which are indicative of nucleophilic and electrophilic attack sites, respectively rsc.orgsemanticscholar.orgsapub.orgtandfonline.com.

For this compound, MEP analysis confirms the presence of both electron-donating (amino group) and electron-withdrawing (sulfonate group) moieties. The red regions typically appear around the oxygen atoms of the sulfonate group, indicating high electron density and potential sites for electrophilic attack. Conversely, blue regions are often observed around hydrogen atoms, particularly those involved in hydrogen bonding, signifying electron-deficient areas susceptible to nucleophilic interactions rsc.orgsemanticscholar.org. The formation of intermolecular hydrogen bonds, such as N1–H1···O1, has been confirmed through MEP analysis, highlighting the role of electrostatic interactions in the molecule's behavior researchgate.net.

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to investigate the delocalization of electron density, charge transfer interactions, and the nature of bonding within a molecular system researchgate.netsemanticscholar.orgugm.ac.idphyschemres.orgresearchgate.netperiodicodimineralogia.it. It provides insights into the hybridization of orbitals, the strength of intermolecular hydrogen bonds, and the stabilization energies arising from donor-acceptor interactions researchgate.netugm.ac.idresearchgate.net.

For this compound, NBO analysis has been employed to understand charge delocalization and hydrogen bonding interactions researchgate.net. It helps to identify charge transfer from lone pair orbitals of donor atoms to antibonding orbitals of acceptor atoms, which contributes significantly to the molecule's stability ugm.ac.idresearchgate.netperiodicodimineralogia.it. For instance, NBO analysis can confirm charge transfer from the sulfanilate anion to the piperazinium cation in related compounds researchgate.net.

This compound is recognized as a promising organic material for nonlinear optical (NLO) applications, making it suitable for optoelectronic devices, photonic applications, and harmonic generation researchgate.netresearchgate.netresearchgate.networldscientific.com. NLO properties are crucial for materials used in advanced optical technologies, and DFT calculations are widely used to predict and understand these properties researchgate.netresearchgate.netnih.govscielo.org.mx.

DFT studies on this compound have focused on calculating parameters such as dipole moment (µ₀), linear polarizability (α), and first-order hyperpolarizability (β) researchgate.netresearchgate.net. A high value of first-order hyperpolarizability (β) indicates a strong NLO response researchgate.netnih.gov. The presence of both electron donor (amino) and electron acceptor (sulfonate) groups in this compound contributes to its significant NLO activity by facilitating intramolecular charge transfer researchgate.netrsc.orgscielo.org.mx. The lower energy gap observed in this compound also contributes to its promising NLO properties researchgate.netscielo.org.mx.

Table 2: Key NLO Parameters for Optimized this compound (4AB)

| Parameter | Value (Units) | Reference |

| Dipole moment (µ₀) | Measured | researchgate.net |

| Polarizability (α) | Calculated | researchgate.net |

| First-order hyperpolarizability (β) | Calculated | researchgate.net |

The Electron Localization Function (ELF) is a powerful tool derived from DFT calculations that provides a visual representation of electron localization in molecular systems researchgate.netdiva-portal.orgresearchgate.netaps.orgyoutube.com. It helps to understand the nature of chemical bonding (covalent, ionic, or metallic) and the distribution of localized electrons, such as lone pairs diva-portal.orgaps.org. ELF values close to 1 indicate a high degree of electron localization, while values around 0.5 correspond to homogeneous electron gas-like Pauli repulsion aps.org.

While specific ELF diagrams for this compound were not explicitly detailed in the provided snippets, the general application of ELF in DFT studies involves analyzing localized electron regions to understand bond types and intermolecular interactions diva-portal.orgaps.org. ELF analysis can reveal the presence of lone pairs on oxygen atoms and the distribution of electron density within the molecule, providing further insights into its chemical behavior and stability.

Compound Information

Spectroscopic Analysis and Computational Correlation

Computational studies play a crucial role in complementing experimental spectroscopic analyses of this compound, with calculated values often showing close agreement with experimental results, thereby validating the theoretical models employed researchgate.netresearchgate.net.

FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a vital technique for elucidating the structural conformation of this compound, with spectra typically recorded and analyzed across a broad wavenumber range researchgate.netresearchgate.net. Computational methods, particularly DFT at levels such as B3LYP/6-311++G(d,p), are utilized to predict vibrational wavenumbers, which generally exhibit good concordance with experimental data researchgate.netresearchgate.netresearchgate.net.

Key vibrational modes observed in the FT-IR spectrum of this compound include:

NH₂ stretching vibrations: Asymmetric stretching is typically observed in the range of 3403–3550 cm⁻¹, while symmetric stretching appears between 3059–3449 cm⁻¹ researchgate.net.

C-H vibrations: Bands around 2855 cm⁻¹ are attributed to symmetric and antisymmetric C-H vibrations researchgate.net.

Benzene (B151609) ring vibrations: A peak at approximately 1490 cm⁻¹ indicates the presence of the benzene ring researchgate.net. Additional groups at 1572 cm⁻¹ and 1639 cm⁻¹ are also associated with the NH₂ group researchgate.net.

O-H stretching: An intense and broad IR band in the 2200 to 3300 cm⁻¹ range can be explained by the O-H stretching mode, particularly in the dimeric form of this compound researchgate.net. The O-H stretching vibration estimated computationally at B3LYP/6-311++G(d,p) is observed at 3619 cm⁻¹ mdpi.com.

NMR Spectroscopy (¹H-NMR and ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is indispensable for the molecular structure elucidation of this compound and its derivatives rsc.orgjuniperpublishers.com. Theoretical chemical shift values are commonly determined using DFT approaches, such as the Gauge-Independent Atomic Orbital (GIAO) technique, with basis sets like B3LYP/6-311++G(d,p) mdpi.com. These computational results are then compared with experimental NMR spectra researchgate.netmdpi.com.

In ¹H-NMR spectra, aromatic -CH protons typically resonate in the range of 7.12 ppm to 7.86 ppm experimentally, and theoretically between 7.53 ppm and 8.30 ppm mdpi.com. For this compound, the sulfonate carbon (C-SO₃H) is expected to show a ¹³C-NMR chemical shift in the range of 145–150 ppm . While computational methods generally provide good agreement, it has been noted that computed data related to amine and amide nitrogen atoms might show discrepancies with experimental data, regardless of the chosen method or basis set researchgate.net.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within this compound, with experimental spectra interpreted in conjunction with computed quantities researchgate.net. Time-Dependent Density Functional Theory (TD-DFT) combined with Polarizable Continuum Models (PCM) is frequently employed for computing UV-Vis spectra in various solvents, which helps in revealing charge transfer phenomena within the molecule researchgate.netresearchgate.netresearchgate.net.

The comparison between experimental and theoretical UV-Vis spectra often highlights how the maximum absorption wavelength (λmax) and intensity are influenced by solvent polarity mdpi.com. This compound typically exhibits a λmax around 254 nm . Furthermore, studies indicate that this compound can show red and hyperchromic shifts in certain solvents, which are attributed to secondary interactions with the solvent molecules mdpi.com.

Raman Spectroscopy

Raman spectroscopy, including low-temperature and Surface-Enhanced Raman Scattering (SERS) studies, provides valuable insights into the vibrational characteristics of this compound researchgate.netresearchgate.net. DFT calculations are also used to simulate Raman spectra, aiding in the assignment of vibrational modes researchgate.netresearchgate.net.

Characteristic Raman bands for this compound include those related to the SO₃ group, such as bands at 1157, 1124, 1034, 682, and 558 cm⁻¹ scispace.com. The ring breathing mode of the aromatic ring is typically observed as a strong band around 995 cm⁻¹, with calculated values often very close to this (e.g., 990 cm⁻¹) scispace.com. SERS studies, particularly on surfaces like silver electrodes, have shown that the molecule assumes a tilted orientation with respect to the metal surface, with changes in ring mode vibrations observed due to surface π-electron interactions researchgate.net.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis has emerged as a powerful computational tool for quantifying and visualizing various types of intermolecular interactions within molecular crystals researchgate.netresearchgate.netscirp.org. This analysis provides detailed insights into the nature and extent of interactions that stabilize the crystal structure of compounds like this compound researchgate.netscribd.com.

3D and 2D Surface Analysis

Hirshfeld analysis is effectively used for both 3D surface visualization and 2D fingerprint plots, which together offer a comprehensive understanding of intermolecular contacts researchgate.netresearchgate.net. The 3D Hirshfeld surfaces provide a visual representation of the molecular environment within the crystal, while 2D fingerprint plots quantify the contributions of different types of interactions researchgate.netresearchgate.netscirp.org.

In this compound, the crystal structure is primarily stabilized by various intermolecular contacts. Predominant interactions typically include:

H···H contacts: These are often the most significant contributors to the total Hirshfeld surface, accounting for a substantial percentage (e.g., 24.8% in some related compounds) researchgate.net.

O···H/H···O contacts: These interactions are also highly significant, often contributing a large proportion (e.g., 32.1% in related structures) and are sometimes visible even through conventional observations researchgate.netscirp.org.

The presence of small red-colored areas on the Hirshfeld surface is consistent with predominant electrostatic interactions or strong hydrogen bonding features, indicating regions of close intermolecular contacts scirp.org.

Hydrogen Bonding Contacts (H…H, O…H, C…H)

Computational studies, particularly those employing Hirshfeld surface analysis and fingerprint plots, have revealed that this compound (SAA) is stabilized by various intermolecular interactions, including hydrogen bonding contacts of the H…H, O…H, and C…H types. researchgate.net In the context of this compound monohydrate, significant hydrogen bonding interactions contribute to its three-dimensional crystalline framework. These interactions encompass N–H…O and O–H…O hydrogen bonds, alongside C–H…π interactions. researchgate.net Furthermore, intramolecular N–H…O hydrogen bonds play a role in stabilizing the molecular structure of this compound. researchgate.net

Thermodynamic Parameters and Stability

Theoretical investigations have provided comprehensive data on the thermodynamic parameters and stability of this compound, offering crucial insights into its energetic profile and behavior in various environments.

Solubility in Different Solvents and Thermodynamic Models

The solubility of this compound has been experimentally measured and computationally modeled in a variety of organic solvents, including methanol, ethanol, 2-propanol, acetone, acetonitrile, formic acid, and acetic acid. These measurements were conducted across a temperature range of 278.15 K to 328.15 K. researchgate.netacs.orgresearchgate.net A consistent finding across these studies is that the solubility of this compound in the investigated solvents increases with rising temperature. researchgate.netacs.orgresearchgate.net

To accurately describe and predict the experimental solubility data, several thermodynamic models have been applied. These include the van't Hoff model, the modified Apelblat model, and the Buchowski–Ksiazaczak λh model. researchgate.netacs.orgresearchgate.net Among these, the modified Apelblat model has been identified as the most suitable for effectively predicting the solubility behavior of this compound as a function of temperature. researchgate.netacs.orgresearchgate.net

Table 1: Solubility Trends of this compound in Various Solvents

| Solvent | Temperature Range (K) | Solubility Trend with Temperature | Most Suitable Thermodynamic Model |

| Methanol | 278.15 - 328.15 | Increases | Modified Apelblat Model |

| Ethanol | 278.15 - 328.15 | Increases | Modified Apelblat Model |

| 2-Propanol | 278.15 - 328.15 | Increases | Modified Apelblat Model |

| Acetone | 278.15 - 328.15 | Increases | Modified Apelblat Model |

| Acetonitrile | 278.15 - 328.15 | Increases | Modified Apelblat Model |

| Formic Acid | 278.15 - 328.15 | Increases | Modified Apelblat Model |

| Acetic Acid | 278.15 - 328.15 | Increases | Modified Apelblat Model |

Molecular Docking Studies and Drug Likeness

Molecular docking and drug-likeness assessments are crucial computational approaches used to evaluate the potential biological activity and pharmaceutical applicability of this compound.

Protein-Ligand Interactions and Binding Energy

Molecular docking studies have been performed on this compound (SAA) to investigate its potential interactions with various proteins. researchgate.net This computational method predicts the most energetically favorable binding pose of a ligand within a protein's binding pocket, utilizing scoring functions to estimate the protein-ligand affinity or binding energy. mdpi.com For this compound, a reported lowest binding energy of -6.4 kcal/mol has been observed in molecular docking simulations. researchgate.net

Studies involving this compound derivatives have identified specific protein-ligand interactions. For instance, the sulfonic group of these derivatives forms hydrogen bonds with key amino acid residues such as His 50, Arg 88, and Lys 84. Similarly, the amine and carbonyl groups engage in hydrogen bonding with residues like Asp 80 and Asp 40. researchgate.net Beyond hydrogen bonding, other types of interactions, including hydrophobic interactions and π-cation interactions, have also been noted in these computational analyses. researchgate.net

Bioactive Probability and Drug-Likeness Assessment

The bioactive probability of this compound has been theoretically established through the calculation of its electrophilicity index. researchgate.net Furthermore, comprehensive drug-likeness assessments have been conducted on this compound and its derivatives, indicating that these compounds exhibit similar drug-like characteristics. researchgate.net

Drug-likeness evaluation typically involves adherence to established criteria, such as Lipinski's Rule of Five, which considers molecular mass (≤500 Da), hydrogen bond donors (≤5), hydrogen bond acceptors (≤10), and the octanol-water partition coefficient (log P ≤ 5). nih.govphcogj.com Compliance with these rules suggests favorable pharmacokinetic properties and a higher likelihood of oral bioavailability. nih.govphcogj.com Computational tools like SwissADME and Molinspiration are frequently employed to predict the physicochemical properties, pharmacokinetic profiles, and bioactive scores of small molecules, aiding in the preliminary assessment of their potential as drug candidates. phcogj.commdpi.com

Reaction Mechanisms and Kinetics of Sulfanilic Acid

Oxidation Reactions

The oxidation of sulfanilic acid has been studied with different oxidizing agents, revealing specific kinetic orders and product formations.

The oxidation of this compound by peroxomonosulfate (PMS) has been investigated in acidic aqueous media. The reaction follows second-order kinetics, being first-order with respect to both peroxomonosulfate and this compound at a constant pH. researchgate.net A bell-shaped pH-rate profile is observed, with the maximum rate occurring at approximately pH 5.96. researchgate.net This suggests that various PMS species and the unprotonated form of this compound are the reactive species. researchgate.net

The proposed mechanism involves a nucleophilic attack by the lone pair of electrons on the nitrogen atom of unprotonated this compound onto the electrophilic peroxo-oxygen of the peroxomonosulfate species. researchgate.net The stoichiometry of the reaction indicates that two moles of peroxomonosulfate react with one mole of this compound. chesci.com

Table 1: Activation Parameters for Oxidation by Peroxomonosulfate chesci.comresearchgate.net

| Parameter | Value | Unit |

| Energy of Activation (Ea) | 17.09 ± 0.04 | kJ mol⁻¹ |

| Entropy of Activation (ΔS‡) | -220.8 ± 0.21 | JK⁻¹ mol⁻¹ |

These activation parameters were calculated using the Eyring equation. chesci.comresearchgate.net

The oxidation of this compound by thallium (III) in acid perchlorate (B79767) medium has also been studied. The kinetics exhibit a first-order dependence on the oxidant, while the order with respect to this compound is complex. tsijournals.comtsijournals.com The reaction rate is retarded by an increase in hydrogen ion concentration. tsijournals.comtsijournals.com

The activation parameters for this reaction suggest the formation of an intermediate complex. This is supported by a lower energy of activation and a negative entropy of activation, which favors a more compact transition state. tsijournals.com

Table 2: Activation Parameters for Oxidation by Thallium (III) tsijournals.comtsijournals.com

| Parameter | Value | Unit |

| Energy of Activation (Ea) | 37.61 ± 0.3 | kJ mol⁻¹ |

| Entropy of Activation (ΔS‡) | -157.9 ± 1.6 | JK⁻¹ mol⁻¹ |

The stoichiometry of this reaction indicates that two moles of thallium (III) are required for one mole of this compound. tsijournals.com Thallium (I) is identified as one of the reaction products. tsijournals.com

In the oxidation of this compound by peroxomonosulfate, the primary oxidation product has been spectrally confirmed to be azoxybenzene-4,4'-disulfonic acid. chesci.comresearchgate.net This product was identified through thin layer chromatography (TLC) using Merck silica (B1680970) gel G plates with a methyl alcohol:acetonitrile (7:3) solvent system. chesci.com

Diazotization and Coupling Reactions

This compound is a primary aromatic amine that readily undergoes diazotization, a crucial step in the synthesis of azo dyes. semanticscholar.orgresearchgate.netmychemblog.comunb.ca

Diazotization involves the reaction of a primary aromatic amine with cold nitrous acid (HNO₂) in an acidic medium, typically at temperatures between 0-3°C, to form a diazonium salt. semanticscholar.orgresearchgate.net Nitrous acid is unstable and is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl). researchgate.net

This compound, containing both an amino group (-NH₂) and a sulfonic acid group (-SO₃H), exists as a zwitterionic species due to an internal acid-base reaction. researchgate.net In the presence of sodium carbonate, the sulfonic acid group is deprotonated to form the sulfonate salt (sodium p-aminobenzenesulfonate). researchgate.netlabmonk.com This salt then reacts with cold nitrous acid to form the diazonium chloride salt, which further ionizes in aqueous solution to yield the internal salt, 4-diazoniobenzenesulfonate (B1199087) (also known as this compound diazonium salt). labmonk.com

The mechanism for diazotization generally begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid and an acid. byjus.com This electrophilic nitrosonium ion then reacts with the amino group of the aromatic amine. byjus.com Subsequent proton transfers and loss of water lead to the formation of the aryl diazonium ion. byjus.com

Diazonium ions are weak electrophiles that readily undergo coupling reactions with activated aromatic nuclei, such as phenols and aromatic amines, to form highly colored azo compounds. researchgate.netmychemblog.comnptel.ac.inchemguide.co.uk This process is known as azo coupling and is an electrophilic aromatic substitution reaction. researchgate.netmychemblog.com

Coupling with Phenols: When diazonium salts are coupled with phenols, the reaction is typically carried out in the pH range of 8-11. mychemblog.com In this alkaline medium, phenols are present as more reactive phenoxide ions, which are strong nucleophiles. mychemblog.comchemguide.co.uk The coupling usually occurs at the para position of the phenol, if available, due to the activating and ortho-para directing nature of the hydroxyl group. researchgate.net

Coupling with Aromatic Amines: Diazonium salts also couple with aromatic amines, such as N,N-dimethylaniline. researchgate.netnptel.ac.in For example, the coupling of diazotized this compound with N,N-dimethylaniline, followed by pH adjustment to around 4, yields methyl orange, a well-known acid-base indicator. researchgate.netmychemblog.comlabmonk.comnptel.ac.in This reaction typically occurs at the para position of the aromatic amine. researchgate.netnptel.ac.in If the pH is not properly adjusted, other products like helianthin might be formed. researchgate.net

The mechanism of the coupling reaction involves the nucleophilic attack of the activated aromatic compound (e.g., phenoxide ion or aromatic amine) on the diazonium ion, followed by the formation of an unstable intermediate that rearranges to form the azo compound. mychemblog.com

Applications and Advanced Materials Research

Applications in Dye Chemistry

Sulfanilic acid is one of the most important organic compounds in the chemistry and technology of azo dyes atamanchemicals.com. It is a widely used sulfonated aromatic amine in the production of azo dyes, dyeing auxiliaries, and food coloring atamanchemicals.com.

This compound is a key intermediate in the synthesis of various azo dyes, including Acid Orange, Acid Red, and Acid Yellow dyes, which are used to create a wide spectrum of colors in textiles, paints, and inks . The synthesis of azo dyes from this compound involves a two-step process: diazotization and coupling atamanchemicals.comchemiis.comsciencemadness.org.

Diazotization : this compound reacts with an alkali nitrite (B80452) in an acidic medium to form a diazonium salt, 4-diazoniobenzenesulfonate (B1199087) atamanchemicals.comucv.ro. This diazonium salt is a stable zwitterion that precipitates in aqueous medium ucv.ro.

Coupling : The diazonium salt then acts as an electrophile, readily coupling with phenols in an alkaline medium or with aromatic amines in an acidic medium to form azo compounds atamanchemicals.combibliotekanauki.pl. These azo compounds are widely used as synthetic dyes in the textile and food industries atamanchemicals.com.

Well-known examples of azo dyes synthesized from this compound include:

Methyl Orange : This acid-base indicator is synthesized by diazotizing this compound and then coupling it with N,N-dimethylaniline atamanchemicals.comsciencemadness.orgyoutube.comvernier.comscribd.com. Methyl Orange is characterized by an azo (-N=N-) group and a sulfonate group, which enhances its water solubility youtube.com. It changes color sharply between pH 3.1 (red) and pH 4.4 (yellow), making it useful for titrations youtube.com.

Acid Orange 7 (Orange II) : This textile dye is produced by the azo coupling of this compound (as its diazonium salt) with 2-naphthol (B1666908) sciencemadness.orgbibliotekanauki.pl.

Chrysoine Resorcinol : This is another azo dye that can be synthesized using this compound sciencemadness.org.

Orange I : This dye can also be prepared from this compound atamanchemicals.comamscientific.co.in.

The properties and synthesis components for some of these dyes are summarized in the table below:

| Dye Name | Precursor from this compound | Coupling Agent | Primary Application | Color Change (pH Indicator) |

| Methyl Orange | Diazonium salt of this compound | N,N-dimethylaniline | pH indicator, textile dyeing | Red (acidic) to Yellow (basic) youtube.com |

| Acid Orange 7 (Orange II) | Diazonium salt of this compound | 2-naphthol | Textile coloring | N/A |

| Orange I | Diazonium salt of this compound | o-anisaldehyde | Dye production | N/A |

This compound serves as a fundamental raw material for the synthesis of a broad spectrum of organic dyes atamanchemicals.comucv.ro. Its ability to undergo diazotization and subsequent coupling reactions makes it indispensable in the dye industry atamanchemicals.comchemiis.comucv.ro. Beyond specific azo dyes, it is also utilized in the production of food colors and specialty dyes atamanchemicals.comtrade.gov.

Pharmaceutical and Medicinal Applications

This compound and its derivatives hold significant importance in the pharmaceutical and medicinal fields, particularly as precursors to antimicrobial agents and in studies of enzyme inhibition atamanchemicals.comchemiis.com.

This compound is a key building block in the manufacture of sulfonamides, which are a class of antibacterial drugs atamanchemicals.comchemiis.comsciencemadness.orgwikipedia.orgontosight.ai. These drugs, often referred to as "sulfa drugs," are used to combat bacterial infections in both human and veterinary medicine chemiis.com. The sulfonamide group, derived from this compound, is a crucial component of several antibiotics, such as sulfamethoxazole, which inhibits bacterial folic acid synthesis, thereby preventing bacterial growth and proliferation ontosight.ai.

While this compound itself exhibits poor in vitro antibacterial activity due to its limited ability to penetrate bacterial membranes, its derivatives can show enhanced potency nih.gov. Research indicates that modifications to the this compound structure can significantly improve its minimum inhibitory concentration (MIC) against various bacterial strains . For instance, a derivative linked to glycine (B1666218) residues demonstrated significantly enhanced potency against Escherichia coli, proving to be 207 times more effective than this compound itself nih.gov. This highlights the potential for designing more effective antimicrobial agents by overcoming permeability barriers through structural modifications nih.gov.

Furthermore, novel substituted 1,2,4-triazine (B1199460) compounds synthesized from this compound have demonstrated high antibacterial activity against both gram-positive and gram-negative bacteria, attributed to the sulfur content in this compound ekb.eg.

This compound and its derivatives are known to interact with biological systems, particularly through enzyme inhibition ontosight.ai. This compound has been shown to act as a competitive inhibitor for dihydropteroic acid synthase, an enzyme critical for bacterial folate synthesis nih.gov. This inhibition can lead to antimicrobial effects .

Enzyme inhibitors are molecules that bind to an enzyme and block its activity, either by binding to the active site (competitive inhibition) or another site on the enzyme (non-competitive inhibition), thereby preventing the substrate from binding or altering the enzyme's catalytic mechanism wikipedia.orgkhanacademy.orgdiva-portal.org. The interaction of this compound derivatives with specific enzymes or receptors is a focus of research to identify new lead compounds for drug development ontosight.ai. The sulfonamide function, characteristic of this compound derivatives, is extensively used as a building block in various inhibitory scaffolds, including those targeting metalloenzymes acs.org.

Drug Permeation and Portage Transport Studies

This compound displays limited in vitro antibacterial activity, a characteristic primarily attributed to its poor capacity to penetrate bacterial membranes. [18, 19] Despite this inherent permeability challenge, this compound has been identified as a more potent inhibitor of dihydropteroic acid synthase compared to sulfanilamide (B372717) (PubChem CID: 5333). [18, 19] To circumvent this permeability barrier and enhance its therapeutic potential, the technique of portage transport has been successfully employed. [18, 19]

This innovative approach involves synthesizing derivatives of this compound by linking it via its primary amino group to the alpha-carbon of glycine residues within di- and tripeptides. [18, 19] Research has demonstrated a significant increase in the antibacterial potency of these derivatives. For example, L-Alanyl-L-alanyl-L-2-[(4-sulfophenyl)amino]glycine (PubChem CID: Not Available) was found to be 207 times more potent than this compound and 8 times more active than sulfanilamide when tested against Escherichia coli. [18, 19] These findings confirm that the weak in vitro activity of this compound is due to its restricted ability to permeate bacterial cell membranes and highlight the efficacy of portage transport in revealing therapeutic capabilities previously attenuated by poor drug permeation. [18, 19]

In studies assessing membrane permeation, this compound exhibits a very low permeation rate across Caco-2 monolayers, a characteristic shared with other low-lipophilic active pharmaceutical ingredients (APIs) such as norfloxacin (B1679917) (PubChem CID: 4537) and acyclovir (B1169) (PubChem CID: 135398506). [20, 23] Although this compound is generally considered to diffuse passively through the mucosal layer, the precise reasons for its low apparent permeability (Papp) in Caco-2 cells are not fully elucidated, though the involvement of p-glycoprotein expression has been considered. Furthermore, the permeation rates of this compound can be substantially improved when formulated as powders compared to solutions.

Catalytic Applications

Organocatalysis in Organic Synthesis

This compound serves as an efficient and environmentally friendly organocatalyst in various organic reactions, offering advantages such as operational simplicity, waste minimization, and high yields. As a solid acidic organocatalyst, it facilitates reactions under mild conditions, often at ambient temperatures and in aqueous or mixed solvent systems.

Key applications in organocatalysis include:

Synthesis of Heterocyclic Compounds: this compound has been successfully employed in the synthesis of 4-arylidene-3-substituted isoxazole-5(4H)-ones and in the green synthesis of quinoxaline (B1680401) derivatives. ucv.ro

Multi-component Reactions: It acts as a catalyst in one-pot three-component Mannich reactions for the synthesis of β-amino ketones. ucv.ro

Synthesis of Bis(indolyl)methanes (BIMs): this compound functions as a solid acidic organocatalyst for the preparation of bis(indolyl)methanes (BIMs) at ambient temperature in water and ethanol. This method is characterized by clean reactions, operational simplicity, straightforward experimental work-up, reduced waste, non-toxicity, faster reaction times, and high yields. samipubco.comsamipubco.com

Synthesis of 1-amidoalkyl-2-naphthols: Under solvent-free conditions, this compound has proven to be a versatile catalyst for the synthesis of 1-amidoalkyl-2-naphthols, achieving product yields ranging from 84% to 94%. researchgate.net

The use of this compound in organocatalysis is favored due to its non-metallic nature, which avoids metal contamination, its stability under atmospheric conditions, and its ability to provide reproducible results under simple reaction conditions. scielo.br

Photocatalysis

This compound plays a significant role in enhancing the photocatalytic activity of various materials, particularly in environmental remediation and energy production.

Dye Degradation: this compound (SA)-modified titanium dioxide (TiO2) nanocomposites have been synthesized and utilized as effective photocatalysts for the degradation of Direct yellow 86 diazo dye in aqueous solutions. semanticscholar.orgscilit.comiwaponline.com The SA/TiO2 nanocomposite demonstrated enhanced photocatalytic activity under both UV and visible light irradiation. scilit.comiwaponline.com

Table 1: Optimal Conditions for Direct Yellow 86 Photocatalytic Degradation using SA-modified TiO2

| Parameter | Optimal Value |

| pH | 9 |

| SA/TiO2 Nanocomposite Dosage | 0.15 gL⁻¹ |

| Initial Dye Concentration | 50 mgL⁻¹ |

| Temperature | 25 °C |

Hydrogen Production: this compound has been incorporated into hollow spherical carbon nitride (CN) to create SA-HSCN, a functionalized material for enhanced photocatalytic hydrogen production. nih.gov Under simulated solar light, SA-HSCN achieved a photocatalytic hydrogen production rate of 16.64 mmol g⁻¹h⁻¹. nih.gov The incorporation of this compound leads to an increased specific surface area and pore volume, along with the doping of sulfur and grafting of benzenesulfonic acid groups. These modifications improve light capture ability, enhance charge separation and transfer efficiency, and expose more reactive sites, thereby boosting photocatalytic performance. nih.gov

Electron Transmission and Band Gap Modification: The presence of this compound groups in photocatalytic systems can enhance electron transmission and facilitate a reduction in the band gap, for instance, from 2.7 eV to 2.4 eV in engineered graphitic carbon nitride (g-C3N4), leading to more efficient photocatalytic activity. researchgate.net

Role in Graphene Functionalization

This compound is instrumental in the functionalization of graphene and graphene oxide (GO), imparting new properties and improving their dispersibility and performance in various applications.

Improved Dispersibility: Chemical incorporation of this compound into GO nanosheets enhances their water dispersibility through ionic repulsion. azonano.com

Aryl Diazonium Reaction: Sulfophenyl-functionalized reduced graphene oxide (SFRGO) can be synthesized from graphene oxide via an aryl diazonium reaction involving this compound. mdpi.com This SFRGO has been utilized in the development of ultrasensitive NO2 gas sensors. mdpi.com

Corrosion Inhibition: Graphene oxide functionalized with this compound (GOC) has been synthesized using microwave irradiation and evaluated as an anticorrosion inhibitor for carbon steel alloy. ijcsi.pro

Table 2: Corrosion Inhibition Efficiencies of Graphene Oxide Derivatives

| Material | Optimal Concentration (ppm) | Efficiency (%) |

| Graphene Oxide (GO) | 100 | 77.4 |

| GO Functionalized with this compound (GOC) | 50 | 90.2 |

| GO Functionalized with Sulfamic Acid (GOD) | 70 | 92 |

Hole Extraction Layer in Solar Cells: A novel and scalable methodology involves the reaction between bulk graphite (B72142) fluoride (B91410) and an in situ generated amine anion to produce this compound pending on a graphene scaffold (G-SO3H). acs.orgnih.gov This G-SO3H acts as a two-dimensional π-conjugated counterpart of poly(styrenesulfonate) and has been successfully applied as a hole extraction layer in polymer solar cells (PSCs). G-SO3H-based PSCs have demonstrated superior efficiency (outperforming conventional poly(3,4-ethylenedioxythiophene) doped with poly(styrenesulfonate) by over 17% and graphene oxide by over 24%) and enhanced stability when exposed to various environmental conditions, including thermal treatment and indoor air. acs.orgnih.gov

Materials Science and Engineering

This compound's versatility extends to its application in materials science and engineering, particularly in polymer synthesis and the development of specialized agents and nanomaterials.

Dopant for Polyaniline Chemical Synthesis

This compound is a significant dopant in the chemical synthesis of polyaniline (PANI), a conducting polymer widely used in various applications.

Conducting Polymer Films: this compound has been employed as a functionalized dopant for the fabrication of thin films of polyaniline, both as an intrinsic conducting polymer and in composite materials like polyaniline/polyvinylchloride (PANI/PVC). walshmedicalmedia.com Polyaniline emeraldine (B8112657) base (PANIEB) films can be doped by immersing them in this compound solutions for varying durations. walshmedicalmedia.com